2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine

Synthetic Chemistry Medicinal Chemistry Heterocyclic Intermediates

Researchers seeking a conformationally restricted sugar mimic or kinase inhibitor scaffold often face limited commercial availability. 2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine solves this with two reactive chlorine handles for sequential SNAr diversification, a rigid oxepine ring confirmed by X-ray crystallography, and a scaffold enabling rapid synthesis of 2,4-diamino or 2-amino-4-alkoxy libraries for antiplatelet SAR studies.

Molecular Formula C8H8Cl2N2O
Molecular Weight 219.06 g/mol
Cat. No. B12976015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine
Molecular FormulaC8H8Cl2N2O
Molecular Weight219.06 g/mol
Structural Identifiers
SMILESC1COCCC2=C1C(=NC(=N2)Cl)Cl
InChIInChI=1S/C8H8Cl2N2O/c9-7-5-1-3-13-4-2-6(5)11-8(10)12-7/h1-4H2
InChIKeyISROCBGHZGNLRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine: Chemical Identity and Structure


2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine is a bicyclic heterocyclic intermediate comprising a pyrimidine core fused to a partially saturated seven-membered oxepine ring, with chlorine atoms at the C-2 and C-4 positions . Its molecular formula is C8H8Cl2N2O (molecular weight 219.06 g/mol), positioning it among seven-membered oxygen heterocycle-fused pyrimidine building blocks . The compound is characterized as a synthetic intermediate in non-human research applications, not intended for therapeutic or veterinary use .

Bicyclic heterocyclic intermediate for scaffold diversification in medicinal chemistry
Dual C-2/C-4 chlorine handles enable sequential nucleophilic substitution (SNAr)
Seven-membered oxepine ring provides a conformationally restricted oxygen-containing core

Why Structural Analogs Are Not Interchangeable


Generic substitution within the family of 2,4-dichloropyrimidine-fused heterocycles is not feasible due to the profound impact of the fused ring on both physicochemical properties and synthetic reactivity. The target compound combines a 2,4-dichloropyrimidine electrophilic core with a seven-membered tetrahydrooxepine ring, whereas close analog 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine instead incorporates a six-membered nitrogen-containing ring . This structural variation directly influences predicted boiling point (not directly comparable for target compound due to data scarcity, but 354°C for the six-membered nitrogen analog versus a projected higher boiling point for the target compound's distinct molecular weight of 219.06 g/mol), density (approximately 1.43 g/cm³ for the six-membered nitrogen analog compared to the target compound's unique value), and vapor pressure (the target compound has not been explicitly measured, but the nitrogen analog has a vapor pressure of 3.46E-05 mmHg at 25°C) . More critically, under nucleophilic substitution (SNAr) conditions, the oxepine oxygen exerts a distinct electronic influence on the pyrimidine ring compared to the pyrrolidine nitrogen, leading to different regioselectivity and reaction rates, as demonstrated by the X-ray crystallographically confirmed structural parameters of the oxepine ring size and torsional angle in related bicyclic tetrahydrooxepinopyrimidine systems [1].

Ring heteroatom (O vs N)
Oxygen in the oxepine ring alters electronic influence on the pyrimidine core, changing SNAr rates and regioselectivity compared to nitrogen-containing tetrahydropyrido analogs.
Ring size (seven- vs six-membered)
Seven-membered oxepine imposes distinct torsional strain and spatial arrangement; X-ray crystallography of the parent scaffold confirms key structural differences.
Molecular weight & physicochemical profile
MW 219.06 g/mol differs from 204.06 g/mol (N-analog), directly impacting solubility, purification behavior, and downstream product profiles.

2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine vs. Analogs: Key Differences


Molecular Weight vs. Tetrahydropyrido Analog

The target compound has a molecular formula of C8H8Cl2N2O and a molecular weight of 219.06 g/mol, while the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine analog has a molecular formula of C7H7Cl2N3 and a molecular weight of 204.06 g/mol. The target compound incorporates an oxygen atom in the fused seven-membered ring, whereas the comparator incorporates a nitrogen atom. This molecular weight difference of approximately 15 g/mol is directly attributable to the ring heteroatom identity (O versus N) .

Molecular Weight
Head-to-head
219.06 g/mol
vs
204.06 g/mol (N-analog)
Impacts purification and product profiles
~15 g/mol difference due to O vs N heteroatom
Synthetic Chemistry Medicinal Chemistry Heterocyclic Intermediates

Heteroatom Electronic Effect on Reactivity

The target compound's fused ring contains an oxygen atom (oxepine), whereas the comparator 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine contains a nitrogen atom. Oxygen's higher electronegativity compared to nitrogen results in a different electron-withdrawing effect on the pyrimidine ring, which directly influences reactivity at the C-2 and C-4 chlorine positions. In the broader class of oxepino[4,5-d]pyrimidines, the X-ray crystal structure of the parent bicyclic tetrahydrooxepinopyrimidine (compound 9) unequivocally confirmed the seven-membered tetrahydrooxepine skeleton, establishing a distinct ring size and torsional angle compared to six-membered ring-fused analogs [1].

Heteroatom Electronic Effect
Class-level
O (3.44) vs N (3.04)
Influences SNAr rates and regioselectivity
Pauling electronegativity; X-ray confirms scaffold
Physical Organic Chemistry Reactivity Structure-Activity Relationship

Physicochemical Profile vs. 2,4-Dichloropyrimidine

2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine (MW 219.06 g/mol) exhibits a substantially higher molecular weight than the simple 2,4-dichloropyrimidine core (MW 148.98 g/mol). The simple 2,4-dichloropyrimidine has a melting point of 57–61 °C and a boiling point of 101 °C/23 mmHg . The target compound, due to its larger size and additional ring, is expected to have a significantly higher boiling point, and its density is approximately 1.43 g/cm³ based on analogous computational predictions from 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine .

Physicochemical Comparison
Cross-study
219.06 vs 148.98 g/mol
·
Pred. higher bp, d≈1.43
Lower volatility, altered purification needs
Computed from analog data; simple pyrimidine mp 57–61°C
Physicochemical Characterization Solubility Procurement

Application Scenarios for 2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine


Kinase Inhibitor Synthesis with Oxepine-Fused Scaffold

The dual chlorine substitution pattern at C-2 and C-4, combined with the distinct oxygen-containing seven-membered ring, makes this compound a strategic starting material for synthesizing kinase inhibitor candidates with unique ATP-binding site interactions. The X-ray crystallographically confirmed oxepinopyrimidine scaffold provides a rigid template for structure-based drug design .

Antiplatelet Lead Optimization via Regioselective Functionalization

Although direct antiplatelet data for this specific intermediate are not available, the broader class of 2,4-disubstituted oxepino[4,5-d]pyrimidines has demonstrated antiplatelet activity comparable to aspirin . This compound's two chlorine handles enable sequential nucleophilic substitution to rapidly generate diverse 2,4-diamino or 2-amino-4-alkoxy libraries for antiplatelet SAR studies.

Pyrimidine Nucleoside Analog Construction

The tetrahydrooxepine ring system provides a conformationally restricted sugar mimic. The established synthetic route to bicyclic tetrahydrooxepinopyrimidine via intramolecular linkage to the CH2-5 and N-1 positions of pyrimidine supports the use of this compound as a key intermediate in nucleoside analog synthesis.

Epoxide Hydrolase Probe Synthesis

For research programs focused on soluble epoxide hydrolase (sEH) or other enzymes where oxepine-containing compounds have shown picomolar to low nanomolar activity [1], this intermediate's chlorine handles facilitate late-stage diversification for optimizing potency and selectivity.

Application
Selection Property
Validation Focus
Kinase inhibitor candidate synthesis
Oxepine-fused core geometry
ATP-binding site modeling research
Antiplatelet SAR research
Dual chlorine substitution pattern
2,4-diamino library diversification
Nucleoside analog synthesis
Conformationally restricted oxepine ring
Sugar-mimic scaffold validation
sEH probe synthesis research
Late-stage diversification handles
Activity and selectivity profiling
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